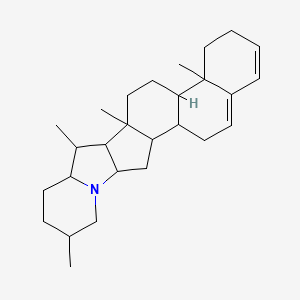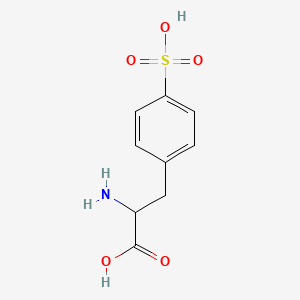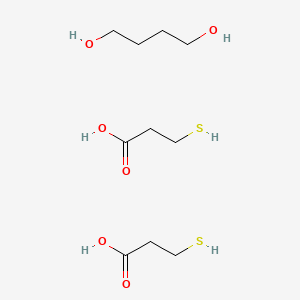
1,4-Butanediol bis(3-mercaptopropionate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Butanediol bis(3-mercaptopropionate) is a useful research compound. Its molecular formula is C10H22O6S2 and its molecular weight is 302.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Butanediol bis(3-mercaptopropionate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Butanediol bis(3-mercaptopropionate) including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
1,4-Butanediol bis(3-mercaptopropionate) can be synthesized through the esterification reaction between 1,4-butanediol and 3-mercaptopropionic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction . Industrial production methods often involve continuous processes to ensure high yield and purity of the product.
Chemical Reactions Analysis
1,4-Butanediol bis(3-mercaptopropionate) undergoes various chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include disulfides and substituted esters.
Scientific Research Applications
1,4-Butanediol bis(3-mercaptopropionate) has a wide range of scientific research applications:
Chemistry: It is used as a crosslinking agent in the synthesis of polymers and copolymers.
Biology: It is employed in the preparation of biocompatible materials for drug delivery systems.
Medicine: It is used in the development of targeted drug delivery systems, particularly in cancer therapy.
Industry: It is utilized in the production of UV-curable coatings, adhesives, and inks.
Mechanism of Action
The mechanism of action of 1,4-butanediol bis(3-mercaptopropionate) involves its ability to form crosslinked structures through thiol-ene reactions. The thiol groups react with alkenes or alkynes to form stable thioether bonds, which contribute to the stability and functionality of the resulting materials . This crosslinking ability is crucial in applications such as drug delivery, where it helps in the formation of stable and controlled-release systems.
Comparison with Similar Compounds
1,4-Butanediol bis(3-mercaptopropionate) can be compared with similar compounds such as:
Pentaerythritol tetrakis(3-mercaptopropionate): This compound has four thiol groups, providing higher crosslinking density compared to 1,4-butanediol bis(3-mercaptopropionate).
Trimethylolpropane tris(3-mercaptopropionate): This compound has three thiol groups and is used in similar applications but offers different mechanical properties due to its structure. The uniqueness of 1,4-butanediol bis(3-mercaptopropionate) lies in its balance of crosslinking density and flexibility, making it suitable for a wide range of applications.
Properties
CAS No. |
92140-97-1 |
|---|---|
Molecular Formula |
C10H22O6S2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
butane-1,4-diol;3-sulfanylpropanoic acid |
InChI |
InChI=1S/C4H10O2.2C3H6O2S/c5-3-1-2-4-6;2*4-3(5)1-2-6/h5-6H,1-4H2;2*6H,1-2H2,(H,4,5) |
InChI Key |
YFYVOEBPDNSSIB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CO.C(CS)C(=O)O.C(CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 2-[(4R,6R)-6-{2-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12293416.png)
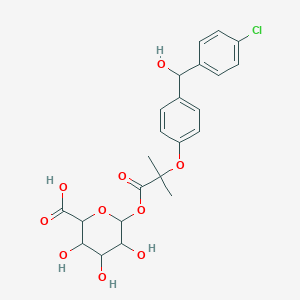
![sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate](/img/structure/B12293435.png)
![2-[3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoic acid](/img/structure/B12293450.png)
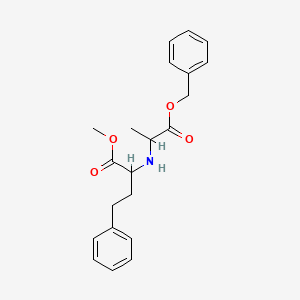
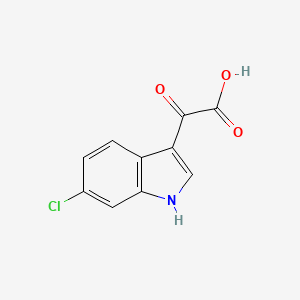
![N-[2-[4-[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]octadecanamide](/img/structure/B12293468.png)
![3-(3-hydroxy-4-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B12293478.png)
![4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol](/img/structure/B12293481.png)
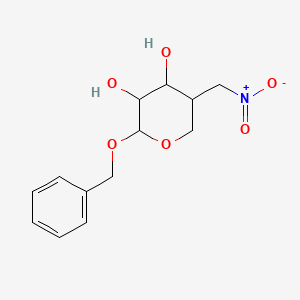
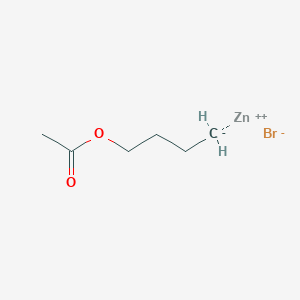
![5-(3-Cyclopentyloxy-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]piperidin-2-one](/img/structure/B12293510.png)
